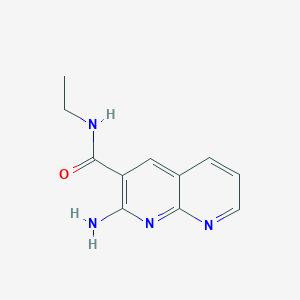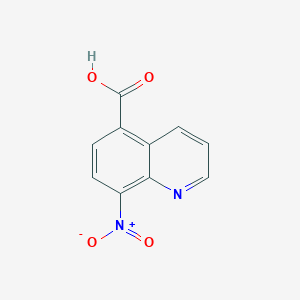
2-(4-Amino-3-chlorophenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(4-amino-3-clorofenil)-2-metilpropanoico es un compuesto orgánico con una estructura única que incluye un grupo amino, un átomo de cloro y un grupo metilo unidos a un anillo fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(4-amino-3-clorofenil)-2-metilpropanoico normalmente implica la reacción del alcohol 4-amino-3-clorobencílico con reactivos apropiados en condiciones controladas. Un método común incluye la reducción del 2-amino-4-clorobenzoato de metilo utilizando hidruro de aluminio y litio (LAH) en tetrahidrofurano (THF) a 0 °C, seguido de hidrólisis .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando reacciones de reducción e hidrólisis similares, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(4-amino-3-clorofenil)-2-metilpropanoico experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar derivados nitro.
Reducción: El átomo de cloro se puede reducir para formar productos desclorados.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas y los alcoholes. Las condiciones de reacción típicamente implican temperaturas controladas y niveles de pH para garantizar transformaciones selectivas y eficientes.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen derivados nitro, compuestos desclorados y derivados fenilo sustituidos, dependiendo de los reactivos y las condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
El ácido 2-(4-amino-3-clorofenil)-2-metilpropanoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(4-amino-3-clorofenil)-2-metilpropanoico implica su interacción con objetivos moleculares y vías específicas. El grupo amino puede formar enlaces de hidrógeno con macromoléculas biológicas, mientras que el átomo de cloro puede participar en enlaces de halógeno. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
(2-Amino-4-clorofenil)metanol: Comparte una estructura similar pero carece del grupo metilo en la porción de ácido propanoico.
Ácido 3-(4-amino-3-clorofenil)acrílico: Contiene un grupo ácido acrílico en lugar de un grupo ácido propanoico.
Singularidad
El ácido 2-(4-amino-3-clorofenil)-2-metilpropanoico es único debido a la presencia tanto de un grupo amino como de un átomo de cloro en el anillo fenilo, junto con un grupo metilo en la porción de ácido propanoico. Esta combinación de grupos funcionales proporciona una reactividad química distinta y una potencial actividad biológica.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
2-(4-amino-3-chlorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,9(13)14)6-3-4-8(12)7(11)5-6/h3-5H,12H2,1-2H3,(H,13,14) |
Clave InChI |
NMGANRKZZYOFSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C(C=C1)N)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B11886809.png)

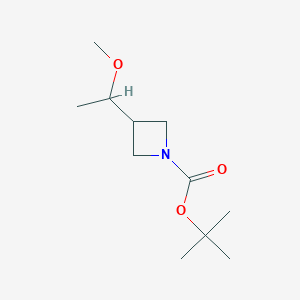
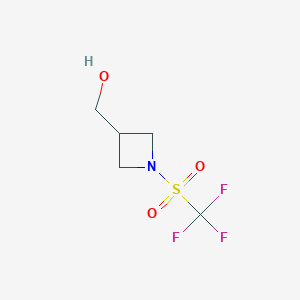

![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11886840.png)
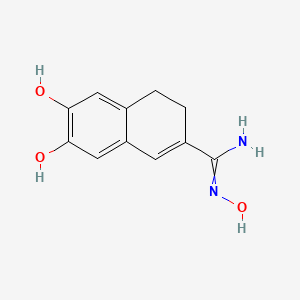

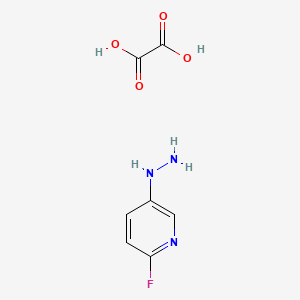
![6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11886862.png)

